molecular formula C42H72O36 B131047 Maltoheptaose CAS No. 34620-78-5

Maltoheptaose

Cat. No. B131047
CAS RN: 34620-78-5
M. Wt: 1153 g/mol
InChI Key: BNABBHGYYMZMOA-QJBBZCPBSA-N
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Description

Maltoheptaose Description

Maltoheptaose is a glucose heptamer that exhibits a left-handed helical structure with 6.5 glucose residues per turn and a rise per residue of 2.4 Å. It demonstrates short-range order and can vary its conformation in the absence of a stabilizing protein . Maltoheptaose has applications in various industries, including food, medicine, and cosmetics, due to its specific degree of polymerization .

Synthesis Analysis

The synthesis of maltoheptaose can be achieved through enzymatic methods. Cyclodextrinase from Thermococcus sp. expressed in Bacillus subtilis has been used to prepare maltoheptaose with a high yield, showing a specific activity of 637.95 U/mg under optimal conditions . Additionally, a one-pot cascade reaction using cyclodextrin glucotransferase and cyclomaltodextrinase has been designed to produce maltoheptaose from soluble starch, with a conversion rate of 16% . Maltoheptaose-conjugated polycaprolactones have been synthesized through click reactions, leading to self-assembled nanostructures .

Molecular Structure Analysis

The molecular structure of maltoheptaose has been determined through difference Fourier analysis, revealing its helical nature . The binding of maltoheptaose to enzymes like cyclodextrin glycosyltransferase has provided insights into the mechanisms of transglycosylation activity and cyclodextrin size specificity .

Chemical Reactions Analysis

Maltoheptaose has been used to promote the internalization of nanoparticles by Escherichia coli, which is significant for strains with and without the maltodextrin transport channel . It has also been involved in the synthesis of sugar esters, where maltoheptaose-based sugar esters were synthesized from maltoheptaose and fatty acids using a commercial lipase .

Physical and Chemical Properties Analysis

Maltoheptaose exhibits limited solubility in organic solvents, with the exception of dimethyl sulfoxide . The maltoheptaose-palmitate ester synthesized has shown excellent emulsifying properties, outperforming commercial sucrose esters in terms of emulsion stability under various conditions . The self-assembly of maltoheptaose-block-polystyrene into micellar nanoparticles has been explored, with potential applications in encapsulating gold nanoparticles .

Scientific Research Applications

Enzymatic Synthesis and Characterization

Maltoheptaose, a malto-oligosaccharide, has significant applications in food, medicine, and cosmetics industries. Its enzymatic synthesis involves the use of cyclodextrinase from various sources. For instance, cyclodextrinase from Thermococcus sp. expressed in Bacillus subtilis has shown high substrate specificity for cyclodextrins, yielding a high proportion of maltoheptaose (Wang et al., 2020)(Wang et al., 2020). Additionally, maltoheptaose-based sugar esters synthesized using a commercial lipase from maltoheptaose and fatty acids show potential in emulsion systems, highlighting its role in food science (Nguyen et al., 2019)(Nguyen et al., 2019).

Biotechnology and Bioengineering

The enzymatic synthesis of maltoheptaose from starch, using a cascade reaction involving cyclodextrin glucotransferase and cyclomaltodextrinase, has been developed for industrial applications in food, cosmetics, and pharmaceutical industries (Abdalla et al., 2021)(Abdalla et al., 2021). Moreover, maltoheptaose has been identified as a superior encapsulating agent for aroma compounds, suggesting its potential in the food industry for flavor encapsulation (Min et al., 2010)(Min et al., 2010).

Material Science and Nanotechnology

In material science, maltoheptaose conjugates have been explored for their unique properties. A maltoheptaose-tetraphenylethylene conjugate shows temperature-dependent fluorescence properties, potentially useful in sensor technology (Hao et al., 2018)(Hao et al., 2018). Furthermore, maltoheptaose has been used to promote nanoparticle internalization by Escherichia coli, demonstrating its application in nanotechnology and biomedicine (Jayawardena et al., 2013)(Jayawardena et al., 2013).

Polymers and Bioconjugates

The chemoenzymatic synthesis of amylose-grafted cellulose and chitosan using maltoheptaose has been reported, highlighting its role in the development of new biomaterials (Omagari et al., 2009; Kaneko et al., 2007)(Omagari et al., 2009)(Kaneko et al., 2007).

Immunology

Maltoheptaose isolated from wheatgrass has been found to modulate monocytes via Toll-like receptor-2 signaling, suggesting its potential immunological applications (Tsai et al., 2015)(Tsai et al., 2015).

Safety And Hazards

According to the safety data sheet, Maltoheptaose does not present any particular risk, provided it is handled in accordance with good occupational hygiene and safety practice .

Future Directions

Maltoheptaose has potential applications in the pharmaceutical industry. For instance, it has been used to create nanoparticles for the oral delivery of Tamoxifen, a non-steroidal antiestrogen drug used for the treatment of breast cancer . It also has potential applications in the high-end transistor industry .

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H72O36/c43-1-8-15(50)16(51)24(59)37(67-8)74-31-10(3-45)69-39(26(61)18(31)53)76-33-12(5-47)71-41(28(63)20(33)55)78-35-14(7-49)72-42(29(64)22(35)57)77-34-13(6-48)70-40(27(62)21(34)56)75-32-11(4-46)68-38(25(60)19(32)54)73-30-9(2-44)66-36(65)23(58)17(30)52/h8-65H,1-7H2/t8-,9-,10-,11-,12-,13-,14-,15-,16+,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37-,38-,39-,40-,41-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNABBHGYYMZMOA-QJBBZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O)CO)CO)CO)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H72O36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1153.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

CAS RN

34620-78-5
Record name D-Glucose, O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-O-α-d-glucopyranosyl-(1→4)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.367
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
6,340
Citations
JCM Uitdehaag, GJWM van Alebeek… - Biochemistry, 2000 - ACS Publications
… CGTase in complex with maltoheptaose and maltohexaose. Both … In the maltoheptaose and maltohexaose-complexed … In addition, the maltoheptaose and maltohexaose complexes …
Number of citations: 108 pubs.acs.org
K Kobayashi, H Sumitomo, T Itoigawa - Macromolecules, 1987 - ACS Publications
H¿ reducing end of the hydrophilic oligosaccharide is con-nected via an amide linkage with the hydrophobic p-vinylbenzylamine main chain. The synthetic route is shown in Scheme I. …
Number of citations: 112 pubs.acs.org
E Goldsmith, S Sprang, R Fletterick - Journal of molecular biology, 1982 - Elsevier
The structure of the glucose heptamer, maltoheptaose, has been determined by difference Fourier analysis at 0.25 nm resolution through its binding to phosphorylase a. It is a left-…
Number of citations: 183 www.sciencedirect.com
PC Nguyen, MTT Nguyen, JH Kim, ST Hong, HL Kim… - Food Chemistry, 2021 - Elsevier
A novel maltoheptaose-palmitate ester (G7-PA) was synthesized and investigated for emulsion properties. First of all, the optimal conditions for lipase-catalyzed G7-PA synthesis, which …
Number of citations: 13 www.sciencedirect.com
EB Messaoud, MB Ali, N Elleuch, NF Masmoudi… - Enzyme and microbial …, 2004 - Elsevier
… It is classified as a maltoheptaose- and maltohexaose-… maltoheptaose (DP7) from starch. Moreover, the minimum length of maltosaccharide cleaved by this enzyme was maltoheptaose. …
Number of citations: 46 www.sciencedirect.com
T Isono, I Otsuka, D Suemasa, C Rochas… - …, 2013 - ACS Publications
… in both the bulk and thin film states using maltoheptaose (MH)-containing linear BCPs having … triblock copolymer, ie, maltoheptaose-block-polycaprolactone-block-maltoheptaose (MH-b-…
Number of citations: 59 pubs.acs.org
M Ota, T Okamoto, H Wakabayashi - Carbohydrate research, 2009 - Elsevier
Oligosaccharides synthesized from a mixture of maltoheptaose and [U– 13 C]maltose with transglucosidase [EC 2.4.1.24] from Aspergillus niger were investigated. When the reaction …
Number of citations: 29 www.sciencedirect.com
M Abdalla, B Jiang, HAM Hassanin, L Zheng… - Enzyme and Microbial …, 2021 - Elsevier
… that maltoheptaose serves as an outstanding encapsulation agent for aroma compounds [5]. Maltoheptaose is … Traditionally, maltoheptaose is produced by liquefaction of starch with …
Number of citations: 10 www.sciencedirect.com
SJ Yang, HS Lee, JW Kim, MH Lee, JH Auh… - Carbohydrate …, 2006 - Elsevier
… The preparation of maltoheptaose and maltooctaose from β-… The enzyme could primarily produce maltoheptaose by … The eluted fraction containing maltoheptaose as the major …
Number of citations: 33 www.sciencedirect.com
L Zheng, B Jiang, J Chen, T Zhang, X Gu, Y Pan - Food Bioscience, 2021 - Elsevier
Although maltodextrin is an important bulk ingredient in global food industries, its use is affected by its intrinsic disadvantages, including uneven polymerization and high reducibility. …
Number of citations: 6 www.sciencedirect.com

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